molecular formula C17H16FNO4S B6412909 2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261907-40-7

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412909
CAS RN: 1261907-40-7
M. Wt: 349.4 g/mol
InChI Key: JWRDIYLNUSYDTB-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (95%) is an organic compound with a molecular weight of 298.3 g/mol. It is a white, crystalline solid with a melting point of 135-137°C. 2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (95%) is a useful reagent in organic synthesis and has many potential applications in both scientific research and industry.

Scientific Research Applications

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (95%) has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 2-fluorobenzamide, 2-fluorobenzyl alcohol, and 2-fluorobenzyl bromide. It has also been used as a catalyst in the synthesis of 2-fluoro-4-hydroxybenzyl alcohol. In addition, it has been used as a reagent in the synthesis of various pharmaceutical compounds, such as 2-fluoro-4-hydroxybenzyl alcohol and 4-fluorobenzamide.

Mechanism of Action

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (95%) acts as a catalyst in the synthesis of various compounds. It acts as a nucleophilic catalyst, which means it facilitates the reaction of a nucleophile with an electrophile. The nucleophile is attracted to the electron-rich region of the electrophile, and the reaction proceeds by the addition of the nucleophile to the electrophile.
Biochemical and Physiological Effects
2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (95%) is not known to have any direct biochemical or physiological effects. However, due to its role as a catalyst in the synthesis of various compounds, it may have indirect effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (95%) has several advantages when used in lab experiments. It is highly soluble in water, making it easy to use in aqueous solutions. It is also relatively stable, with a melting point of 135-137°C, which makes it suitable for use in high temperature reactions. However, it is also relatively expensive, making it cost-prohibitive for some experiments.

Future Directions

The potential applications of 2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (95%) are vast and varied. It can be used as a reagent in the synthesis of various compounds, including pharmaceuticals. It can also be used as a catalyst in the synthesis of various compounds, such as 2-fluorobenzyl alcohol and 2-fluorobenzyl bromide. In addition, it can be used to study the biochemical and physiological effects of various compounds. Finally, it can be used to develop new methods for the synthesis of various compounds.

Synthesis Methods

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (95%) can be synthesized using a two-step process. First, a pyrrolidinyl sulfonyl chloride is reacted with 4-chlorobenzoyl chloride in an aqueous medium to form the corresponding pyrrolidinyl sulfonylbenzoic acid. This is then reacted with 2-fluorobenzoyl chloride in an aqueous medium to form 2-fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (95%).

properties

IUPAC Name

2-fluoro-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-16-11-13(5-8-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRDIYLNUSYDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692350
Record name 3-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261907-40-7
Record name 3-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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